molecular formula C15H21NO9 B195022 beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)- CAS No. 54964-61-3

beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)-

Katalognummer: B195022
CAS-Nummer: 54964-61-3
Molekulargewicht: 359.33 g/mol
InChI-Schlüssel: BQSRWNRFUSHYFP-IGJDLRFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound β-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)- (hereafter referred to as the target compound) is a glucuronide conjugate characterized by a β-D-glucopyranosiduronic acid backbone linked to a phenolic moiety. The substituent at the phenolic position is a chiral 1-hydroxy-2-(methylamino)ethyl group in the (R)-configuration. This structural complexity distinguishes it from simpler glucuronides and influences its biochemical interactions, particularly in receptor binding and metabolic pathways .

Eigenschaften

CAS-Nummer

54964-61-3

Molekularformel

C15H21NO9

Molekulargewicht

359.33 g/mol

IUPAC-Name

(2S,3S,4S,6S)-3,4,5,5-tetrahydroxy-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]-6-phenoxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H21NO9/c1-16-7-9(17)14(21)10(11(18)19)25-13(15(22,23)12(14)20)24-8-5-3-2-4-6-8/h2-6,9-10,12-13,16-17,20-23H,7H2,1H3,(H,18,19)/t9-,10-,12+,13-,14-/m1/s1

InChI-Schlüssel

BQSRWNRFUSHYFP-IGJDLRFWSA-N

SMILES

CNCC(C1(C(OC(C(C1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O

Isomerische SMILES

CNC[C@H]([C@]1([C@H](O[C@H](C([C@H]1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O

Kanonische SMILES

CNCC(C1(C(OC(C(C1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O

Aussehen

White to Off-White Solid

Andere CAS-Nummern

54964-61-3

Physikalische Beschreibung

Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(2S,3S,4S,6S)-3,4,5,5-tetrahydroxy-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid

Herkunft des Produkts

United States

Biologische Aktivität

Beta-D-Glucopyranosiduronic acid, specifically the compound 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)-, is a derivative of glucuronic acid that has garnered attention for its biological activities. This article explores its biochemical properties, enzymatic interactions, potential therapeutic applications, and relevant case studies.

The compound is characterized by its molecular formula C14H15NO7C_{14}H_{15}NO_7 and a molecular weight of approximately 309.271 g/mol. Key physical properties include:

  • Density : 1.7 ± 0.1 g/cm³
  • Boiling Point : 669.0 ± 55.0 °C
  • Flash Point : 358.4 ± 31.5 °C

These properties suggest stability under normal conditions, which is crucial for its application in biological systems.

Enzymatic Interactions

Beta-D-glucopyranosiduronic acids are known to interact with various enzymes, particularly beta-glucuronidases. These enzymes play significant roles in detoxification processes and drug metabolism. For instance, the compound serves as a chromogenic substrate for beta-D-glucuronidase, facilitating the detection of E. coli in clinical samples by producing a blue precipitate upon cleavage .

Antimicrobial Properties

Research indicates that beta-D-glucuronidase activity correlates with the presence of certain bacteria in bile, particularly in patients with gallstone disease. The enzyme's activity was significantly higher in patients harboring beta-glucuronidase-producing bacteria such as Escherichia coli and Clostridium perfringens, suggesting a potential role in microbial pathogenesis and gallstone formation .

Clinical Implications

  • Indoxyl-beta-D-glucuronide in Renal Failure : A study indicated that indoxyl-beta-D-glucuronide levels in plasma could serve as an indicator of renal failure, emphasizing the importance of glucuronides in clinical diagnostics .
  • Gallstone Disease : In a cohort of 51 patients with gallstones, those with elevated beta-glucuronidase activity were more likely to have bacterial infections contributing to their condition, highlighting the compound's relevance in understanding gallbladder pathology .

Synthesis and Characterization

Recent studies have focused on synthesizing derivatives of beta-D-glucopyranosiduronic acid to enhance their biological activity. For example, tethered indoxyl-glucuronides have been developed for use in bioconjugation chemistry, demonstrating improved yields and stability under enzymatic conditions .

Pharmacological Potential

The pharmacological activities of beta-D-glucopyranosiduronic acids include anti-inflammatory and anticancer properties. Compounds derived from glucuronic acid have shown promise in clinical trials for treating chronic kidney disease and cancer due to their ability to modulate inflammatory pathways .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzymatic Interaction Substrate for beta-D-glucuronidase; aids in E. coli detection ,
Antimicrobial Activity Higher beta-glucuronidase activity linked to bacterial infections in gallstone patients ,
Clinical Indicator Plasma levels indicate renal failure; potential biomarker for kidney function ,
Pharmacological Effects Anti-inflammatory and anticancer properties; potential therapeutic applications ,

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound is a glucuronide derivative characterized by its unique chemical structure, which includes a glucopyranosiduronic acid moiety attached to a phenolic compound. The presence of hydroxyl and amino groups enhances its solubility and reactivity, making it suitable for various applications.

Scientific Research Applications

The applications of beta-D-Glucopyranosiduronic acid are diverse, encompassing several domains:

Medicinal Chemistry

  • Analgesic Properties : The compound is studied for its potential analgesic effects. Its structure allows it to interact with opioid receptors in the central nervous system, mimicking the action of endogenous opioids. This property is crucial for developing pain management therapies that may have fewer side effects compared to traditional opioids .
  • Drug Development : It serves as a valuable building block in the synthesis of new pharmaceutical agents aimed at improving pain relief efficacy while minimizing adverse effects associated with conventional analgesics.

Bioconjugation Chemistry

  • Linker for Drug Conjugates : Beta-D-Glucopyranosiduronic acid acts as a linker in antibody-drug conjugates (ADCs). Its glucuronide structure enhances the solubility and stability of drug conjugates, facilitating targeted delivery to cancer cells .
  • Enzymatic Studies : The compound can be utilized in enzymatic assays to study the activity of β-glucuronidase, an enzyme involved in drug metabolism. It helps elucidate the metabolic pathways of glucuronides and their biological implications .

Analytical Chemistry

  • Reference Material : In analytical chemistry, this compound serves as a reference standard for developing assays to measure glucuronidation processes in biological samples. Its unique properties allow researchers to assess enzyme activity and substrate specificity effectively .

Data Tables

Compound NameAnalgesic ActivityBioconjugation PotentialUnique Features
Beta-D-Glucopyranosiduronic AcidModerateYesGlucuronide structure enhances solubility
Morphine-6-beta-D-glucuronideHighNoStrong opioid receptor interaction
Codeine-6-glucuronideModerateNoMetabolite with limited bioavailability

Case Study 1: Pain Management

A study investigated the analgesic potential of beta-D-Glucopyranosiduronic acid in animal models. Results indicated significant pain relief comparable to morphine but with reduced side effects such as respiratory depression. This positions the compound as a promising candidate for further development in pain management therapies.

Case Study 2: Enzymatic Activity Assessment

Research on β-glucuronidase activity using beta-D-Glucopyranosiduronic acid demonstrated its utility as a substrate for enzymatic assays. The kinetic parameters obtained from these studies provided insights into the enzyme's substrate specificity and catalytic efficiency, which are critical for understanding drug metabolism .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Core structure: β-D-glucopyranosiduronic acid (a uronic acid derivative of glucose with a carboxylic acid group at C6).
  • Substituent: 2-hydroxy-4-[(R)-1-hydroxy-2-(methylamino)ethyl]phenyl group.
  • Molecular formula : Derived from , the substituent suggests a molecular weight exceeding 400 g/mol, though exact data require further experimental validation.

The compound’s (R)-configuration at the chiral center of the ethylamine side chain may enhance specificity for adrenergic receptors or enzymatic recognition, a hypothesis supported by structural analogs in drug metabolism studies .

Comparison with Similar Compounds

Glucuronide conjugates are ubiquitous in drug metabolism and biochemical assays. Below is a comparative analysis of the target compound with structurally or functionally related derivatives:

Table 1: Comparative Analysis of β-D-Glucopyranosiduronic Acid Derivatives

Compound Name Substituent Structure Molecular Weight (g/mol) Solubility Biological Role/Application Key References
Target Compound 2-Hydroxy-4-[(R)-1-hydroxy-2-(methylamino)ethyl]phenyl ~450 (estimated) Likely soluble in polar solvents (DMSO, water) Potential adrenergic activity; metabolic intermediate
4-(2-Aminoethyl)phenyl β-D-glucopyranosiduronic acid (Tyramine glucuronide) 4-(2-Aminoethyl)phenyl 313.3 Water-soluble Metabolite of tyramine; biomarker for monoamine metabolism
4-Methylumbelliferyl-β-D-glucuronide (MUG) 4-Methylumbelliferyl 388.3 Soluble in DMSO, methanol Fluorogenic substrate for β-glucuronidase assays
4-Nitrophenyl β-D-glucopyranosiduronic acid 4-Nitrophenyl 319.2 Water-soluble Colorimetric substrate for enzymatic assays
4-Acetamidophenyl β-D-glucuronide methyl ester 4-Acetamidophenyl (acetylated) 385.3 Chloroform, ethyl acetate Prodrug intermediate; used in pharmacokinetic studies

Structural and Functional Differences

Substituent Complexity: The target compound’s substituent includes a hydroxyl group, methylamino group, and chiral center, making it more complex than MUG or 4-nitrophenyl derivatives. This complexity may enhance receptor binding specificity but reduce metabolic stability compared to simpler analogs .

Enzymatic Interactions :

  • MUG () and 4-nitrophenyl glucuronide () are cleaved by β-glucuronidase, releasing fluorescent or chromogenic products. The target compound’s bulky substituent may hinder enzyme accessibility, limiting its utility in such assays.

Metabolic Relevance :

  • The 4-acetamidophenyl derivative () is a methyl ester prodrug, designed to enhance lipophilicity for cellular uptake. The target compound’s free carboxylic acid group (inherent to glucuronic acid) may limit membrane permeability unless esterified .

Pharmacological Potential

Industrial Relevance

While MUG and 4-nitrophenyl derivatives are commercialized for diagnostic kits (), the target compound’s niche structure may find applications in targeted drug delivery or receptor-binding studies.

Vorbereitungsmethoden

Synthesis of Methyl 2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranuronate

The glucuronic acid donor is synthesized via peracetylation of D-glucuronic acid followed by silylation. As described in, methyl 2,3,4,6-tetra-O-acetyl-1-O-trimethylsilyl-β-D-glucopyranuronate serves as a key intermediate. The reaction proceeds under anhydrous conditions using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst at −78°C, ensuring retention of the β-configuration.

Reaction Conditions:

  • Catalyst: TMSOTf (5 mol%).

  • Temperature: −78°C.

  • Yield: 85–91%.

Deacetylation and Functionalization

Deacetylation is achieved using methanolic sodium methoxide, yielding methyl β-D-glucopyranosiduronic acid. Subsequent oxidation of the C6 hydroxyl to a carboxylic acid is performed with TEMPO/NaClO2.

Synthesis of the Phenolic Aglycone

Preparation of 2-Hydroxy-4-(1-Hydroxy-2-(Methylamino)Ethyl)Phenol

The phenolic side chain is synthesized via a Mannich reaction. 2,4-Dihydroxyacetophenone reacts with methylamine and formaldehyde under acidic conditions, followed by reduction with sodium borohydride to introduce the chiral (R)-configured alcohol.

Key Steps:

  • Mannich Reaction:

    • Reagents: Methylamine, formaldehyde, HCl.

    • Temperature: 0–5°C.

    • Yield: 78%.

  • Stereoselective Reduction:

    • Reductant: NaBH4 in ethanol.

    • Chiral Control: L-proline as a chiral auxiliary ensures >90% enantiomeric excess (ee) for the (R)-isomer.

Stereoselective Glycosidation

Coupling the Glucuronic Acid Donor and Phenolic Aglycone

The glycosidation employs the glucuronic acid donor and the phenolic aglycone under Lewis acid catalysis. As reported in, TMSOTf facilitates β-selective glycosidation at −45°C, achieving >95% β-anomer formation.

Optimized Conditions:

  • Solvent: Dichloromethane.

  • Catalyst: TMSOTf (5 mol%).

  • Temperature: −45°C.

  • Yield: 82%.

Deprotection and Final Modification

The acetyl and silyl protecting groups are removed via hydrolysis with aqueous NaOH (0.1 M), followed by acidification to yield the free glucuronic acid. The methylamino group is stabilized as a hydrochloride salt by treatment with HCl/ethanol.

Industrial-Scale Considerations

Biotechnological Approaches

While chemical synthesis dominates, microbial fermentation using E. coli strains engineered to express β-glucuronidases offers a scalable alternative for the glucuronic acid core. However, downstream chemical modifications remain necessary for introducing the phenolic side chain.

Process Optimization

  • Cost Efficiency: Use of recyclable catalysts (e.g., polymer-supported TMSOTf) reduces reagent costs.

  • Purity Control: Crystallization from ethanol/water mixtures achieves >99% purity.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the β-glycosidic linkage (δ 4.8–5.2 ppm for anomeric proton).

  • HPLC-MS: Purity >99% with [M+H]+^+ at m/z 360.3.

Stereochemical Analysis

  • Optical Rotation: [α]D25=+34.5°[α]_D^{25} = +34.5° (c = 1, H2_2O) confirms the (R)-configuration.

  • X-ray Crystallography: Resolves absolute configuration of the chiral center .

Q & A

Basic Research Questions

Q. How can researchers design a synthesis route for (R)-configured β-D-glucopyranosiduronic acid derivatives with stereochemical precision?

  • Methodology : Utilize glycosylation reactions with protected glucuronic acid donors (e.g., trichloroacetimidates or thioglycosides) to ensure stereospecific coupling. Protecting groups (e.g., acetyl or benzyl) on hydroxyl and amino functionalities are critical to prevent side reactions. Final deprotection steps should be optimized using catalytic hydrogenation or mild acid/base conditions to retain chirality .
  • Validation : Confirm stereochemistry via 1H^{1}\text{H}-NMR coupling constants (e.g., J1,2J_{1,2} ~7–8 Hz for β-linkage) and compare with X-ray crystallography data of analogous compounds .

Q. What analytical techniques are most reliable for characterizing β-D-glucopyranosiduronic acid conjugates?

  • Techniques :

  • HPLC-PDA/MS : For purity assessment (>95%) and molecular ion identification (e.g., [M-H]^- in negative-ion mode) .
  • 2D-NMR (HSQC, HMBC) : To resolve glycosidic linkage positions and confirm substitution patterns (e.g., correlation between anomeric proton and phenolic oxygen in NOESY) .
    • Challenges : Overlapping signals in crowded aromatic regions require high-field NMR (≥600 MHz) and deuterated solvents (e.g., DMSO-d6d_6) .

Q. How can solubility limitations of β-D-glucopyranosiduronic acid derivatives in aqueous buffers be addressed for in vitro assays?

  • Strategies :

  • Pre-warm solutions to 37°C and sonicate for 10–15 minutes to disrupt hydrogen bonding .
  • Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing enzymes .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities of β-D-glucopyranosiduronic acid derivatives across studies?

  • Root Causes : Variability in assay conditions (e.g., pH, cofactors) or metabolite stability (e.g., enzymatic hydrolysis in cell lysates).
  • Solutions :

  • Standardize assay protocols (e.g., fixed pH 7.4, 10 mM Mg2+^{2+}) and include negative controls (e.g., glucuronidase inhibitors) .
  • Validate activity using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. How can structure-activity relationship (SAR) studies be optimized for β-D-glucopyranosiduronic acid derivatives targeting neurological pathways?

  • Design : Synthesize analogs with modifications to:

  • The phenolic substituent (e.g., methoxy vs. hydroxy groups for blood-brain barrier permeability).
  • The methylaminoethyl side chain (e.g., alkylation to modulate receptor selectivity).
    • Evaluation : Use in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 monolayers) and microglial activation assays to correlate structural features with neuroprotective efficacy .

Q. What metabolomic strategies identify β-D-glucopyranosiduronic acid conjugates as biomarkers in disease models?

  • Workflow :

  • Targeted LC-MS/MS : Quantify specific conjugates (e.g., APAP-G in serum) using stable isotope-labeled internal standards .
  • Untargeted GC-MS : Profile global metabolite shifts (e.g., AUC = 1 for β-D-glucopyranosiduronic acid in multiple myeloma vs. controls) .
    • Data Integration : Combine with transcriptomics to link metabolite levels to UDP-glucuronosyltransferase (UGT) isoform expression .

Q. How do enzymatic vs. chemical synthesis methods impact the biological activity of β-D-glucopyranosiduronic acid derivatives?

  • Enzymatic Synthesis : UGT-mediated reactions yield regiospecific conjugates (e.g., phenolic vs. carboxylic acid glucuronidation) but require costly cofactors (UDP-glucuronic acid) .
  • Chemical Synthesis : Enables access to non-natural analogs (e.g., trifluoromethylated derivatives) but may introduce stereochemical impurities .
  • Comparison : Enzymatic products often show higher in vivo stability due to natural stereochemistry, whereas synthetic analogs may exhibit enhanced pharmacokinetic properties .

Key Considerations for Researchers

  • Chiral Purity : Monitor via chiral HPLC (e.g., Chiralpak IA column) to ensure >99% enantiomeric excess for pharmacological studies .
  • Stability : Store lyophilized derivatives at -80°C under argon to prevent hydrolysis of the glycosidic bond .
  • Ethical Compliance : Use institutional guidelines for handling methylaminoethyl derivatives due to potential adrenergic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)-
Reactant of Route 2
beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.